phenazine-2-carboxylic acid
Overview
Description
phenazine-2-carboxylic acid is a naturally occurring compound found in microbial metabolites, particularly from Pseudomonads and Streptomycetes . This compound exhibits significant biological activities, including antibacterial, antifungal, and antitumor properties . Its chemical structure consists of a phenazine ring system with a carboxylic acid functional group, making it a versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of phenazine-2-carboxylic acid. Some common methods include:
- Reaction of o-phenylenediamine with 1-methyl-2,3-dihydroxy cyclohexene .
- Reaction of 2,3-diaminobenzoic acid with 1,2-cyclohexanedione .
- Reaction of 3-methylbenzene-1,2-diamine with pyrocatechol .
- Cu-catalyzed Jourdan-Ullmann reaction of 2-bromo-3-nitrobenzoic acid with aniline .
- Pd-catalyzed Ullmann-coupling of o-bromonitrobenzene with aniline .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes using genetically engineered strains of Pseudomonas or Streptomyces . These microorganisms are optimized to produce high yields of the compound under controlled fermentation conditions.
Chemical Reactions Analysis
phenazine-2-carboxylic acid undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form phenazine-1,6-dicarboxylic acid .
- Reduction: Reduction reactions can modify the phenazine ring, leading to different derivatives .
- Substitution: Substitution reactions involving the carboxylic acid group can produce various esters and amides .
Common Reagents and Conditions:
- Oxidizing agents: Such as potassium permanganate or hydrogen peroxide .
- Reducing agents: Such as sodium borohydride or lithium aluminum hydride .
- Substitution reagents: Such as alcohols or amines in the presence of catalysts .
Major Products Formed:
Scientific Research Applications
phenazine-2-carboxylic acid has a wide range of applications in scientific research:
- Chemistry: Used as a building block for synthesizing various phenazine derivatives with potential applications in materials science .
- Biology: Studied for its role in microbial interactions and as a natural antibiotic produced by certain bacteria .
- Medicine: Investigated for its potential as an antitumor and antibacterial agent .
- Industry: Utilized in the development of bio-based fungicides and pesticides .
Mechanism of Action
The mechanism of action of phenazine-2-carboxylic acid involves the generation of reactive oxygen species, leading to oxidative stress in target cells . This compound disrupts cellular processes by damaging cell membranes, proteins, and DNA . It targets various molecular pathways, including redox processes and energy metabolism .
Comparison with Similar Compounds
phenazine-2-carboxylic acid is unique due to its broad-spectrum biological activities and its natural occurrence in microbial metabolites . Similar compounds include:
These compounds share the phenazine core structure but differ in their functional groups, leading to variations in their biological activities and applications .
Biological Activity
Phenazine-2-carboxylic acid (PCA) is a significant compound within the phenazine family, known for its diverse biological activities. This article explores PCA's biological functions, mechanisms of action, and its implications in various fields, particularly in microbial ecology and potential therapeutic applications.
Overview of this compound
Phenazines are nitrogen-containing heterocyclic compounds produced by various microorganisms. PCA is one of the most studied derivatives, primarily due to its role in biocontrol and its potential as an antimicrobial agent. PCA exhibits various biological activities, including inducing differentiation in osteoblasts and adipocytes, promoting biofilm formation, and serving as an electron shuttle in microbial respiration.
Biological Activities
1. Osteogenic and Adipogenic Differentiation
Research indicates that PCA can influence cell differentiation processes. In a study involving mouse pluripotent mesenchymal C3H10T1/2 cells, PCA was shown to induce adipocyte differentiation while having a weaker effect on osteoblast differentiation compared to other phenazine derivatives. Specifically, treatment with 10 μM PCA increased the expression of adipogenic genes and resulted in Oil Red O-positive cells, indicating successful adipocyte formation . Conversely, while PCA did induce alkaline phosphatase (ALP) activity in MC3T3-E1 osteoblast cells, its potency was less than that of purmorphamine, suggesting a nuanced role in bone metabolism .
2. Antimicrobial Properties
PCA has demonstrated significant antimicrobial activity against various pathogens. It functions through multiple mechanisms, including disrupting bacterial cell membranes and inhibiting essential metabolic pathways. For instance, PCA is known to enhance the production of extracellular DNA (eDNA) in biofilms formed by certain bacteria, which is crucial for biofilm stability and virulence .
3. Electron Shuttle Role
PCA acts as an electron shuttle in anaerobic respiration for several bacteria. This capability allows microbes to utilize PCA instead of oxygen as a terminal electron acceptor during respiration processes. Studies have shown that organisms like Citrobacter portucalensis can oxidize PCA while employing alternative electron acceptors such as nitrate and fumarate . This property underscores PCA's ecological importance in soil microbiomes.
The biological activities of PCA are mediated through various biochemical pathways:
- Gene Regulation : PCA influences the expression of genes involved in differentiation and metabolism. RNA sequencing has identified numerous genes upregulated in response to PCA treatment, highlighting its role in cellular signaling pathways .
- Biofilm Formation : The presence of PCA promotes eDNA release from bacterial cells, which is essential for biofilm matrix integrity and stability .
- Metabolic Interactions : As an electron shuttle, PCA facilitates redox reactions that are vital for microbial energy production under anaerobic conditions .
Case Study 1: Induction of Adipocyte Differentiation
In a controlled laboratory setting, C3H10T1/2 cells were treated with varying concentrations of PCA over eight days. Results indicated a dose-dependent increase in Oil Red O-positive cells at 10 μM concentration, confirming PCA's role in adipogenesis.
Case Study 2: Biofilm Dynamics
A study investigated the impact of PCA on biofilm-forming bacteria. It was found that PCA significantly enhanced eDNA production and biofilm stability in Pseudomonas species. The upregulation of pyocin-related genes was also noted, indicating a complex interaction between phenazine production and bacterial survival strategies .
Data Summary
Biological Activity | Mechanism | Organism/Cell Type | Concentration | Outcome |
---|---|---|---|---|
Osteogenic Differentiation | ALP activity induction | MC3T3-E1 osteoblasts | 10 μM | Increased ALP activity; gene expression upregulation |
Adipogenic Differentiation | Oil Red O staining | C3H10T1/2 mesenchymal stem cells | 10 μM | Induction of adipocyte formation |
Antimicrobial Activity | Disruption of cell membranes | Various pathogens | Variable | Inhibition of growth; enhanced eDNA release |
Electron Shuttle Role | Anaerobic respiration | Citrobacter portucalensis | N/A | Utilization as an electron acceptor |
Properties
IUPAC Name |
phenazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDLISNVRKBBAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346708 | |
Record name | 2-Phenazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18450-16-3 | |
Record name | 2-Phenazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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